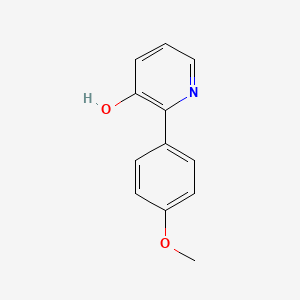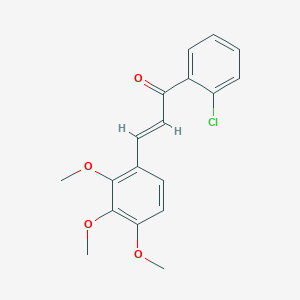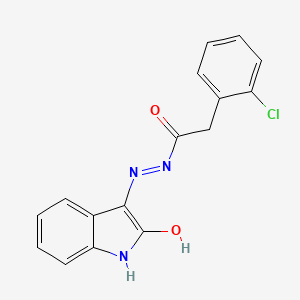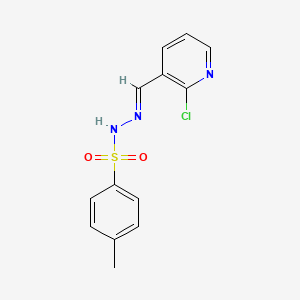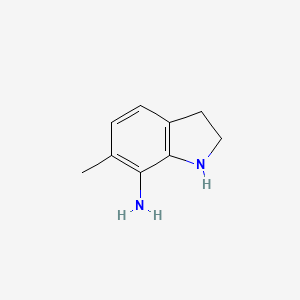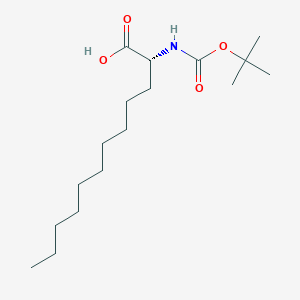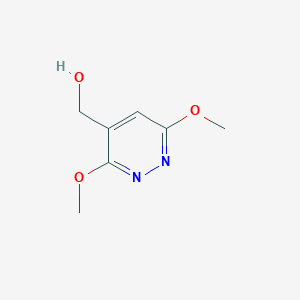
5-(Methylthio)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)nicotinaldehyde is a chemical compound with the molecular weight of 153.2 .
Molecular Structure Analysis
The molecular structure of 5-(Methylthio)nicotinaldehyde can be represented by the InChI code1S/C7H7NOS/c1-10-7-2-6 (5-9)3-8-4-7/h2-5H,1H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
5-(Methylthio)nicotinaldehyde is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
DNA Methylation and Epigenetics
DNA methylation is a critical epigenetic modification involving the addition of a methyl group to the DNA molecule, impacting gene expression and cellular function. DNA methyltransferase inhibitors, for example, have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in vitro and in vivo models. Studies like Goffin and Eisenhauer (2002) have discussed the state of art in DNA methyltransferase inhibitors, highlighting their potential in oncology (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].
Sulfur, Ethylene, and Polyamine Biosynthesis
Research on the metabolic pathways involving sulfur, such as the study by Sauter et al. (2013), discusses the importance of methionine (Met) and S-adenosylmethionine (SAM) in plant metabolism. This includes their roles in ethylene, nicotianamine, and polyamine biosynthetic pathways, which are vital for plant growth and development (Sauter, Moffatt, Saechao, Hell, & Wirtz, 2013)[https://consensus.app/papers/methionine-salvage-sadenosylmethionine-links-sulfur-sauter/330074e91a6157639214cb36850311ff/?utm_source=chatgpt].
Chemical Synthesis of Nucleotide Analogs
In the field of nucleotide synthesis, researchers like Roy et al. (2016) have explored the synthetic approaches for preparing nucleotides and their derivatives. These molecules play crucial roles in cellular processes, and their analogs can serve as tools for studying biological mechanisms or as therapeutic agents (Roy, Depaix, Périgaud, & Peyrottes, 2016)[https://consensus.app/papers/trends-nucleotide-synthesis-roy/57979c20c11e501dbadf4c0af3ad1c80/?utm_source=chatgpt].
Nicotinamide and Metabolic Disease
Elhassan, Philp, and Lavery (2017) have reviewed the role of Nicotinamide adenine dinucleotide (NAD+) in metabolic diseases, discussing how contemporary NAD+ precursors, including nicotinamide derivatives, show promise in improving mitochondrial function and sirtuin-dependent signaling (Elhassan, Philp, & Lavery, 2017)[https://consensus.app/papers/targeting-metabolic-disease-insights-into-molecule-elhassan/838fd0b2d8f05e10adf4f18f7e6fcf82/?utm_source=chatgpt].
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to nicotinaldehyde , which is known to be involved in NAD biosynthesis . NAD is a crucial coenzyme in cellular metabolism, playing a significant role in energy production and cellular signaling.
Mode of Action
Nicotinaldehyde is known to replenish intracellular NAD levels in leukemia cells treated with NAMPT inhibitors . This suggests that 5-(Methylthio)nicotinaldehyde might also interact with NAD biosynthesis pathways.
Biochemical Pathways
5-(Methylthio)nicotinaldehyde may be involved in the NAD biosynthesis pathway, given its structural similarity to nicotinaldehyde . NAD is a vital coenzyme involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It plays a crucial role in energy production, cellular signaling, and maintaining redox homeostasis.
Result of Action
For instance, nicotinaldehyde supplementation can prevent NAMPT inhibitor-induced oxidative stress, mitochondrial dysfunction, and ATP depletion in leukemia cells .
Eigenschaften
IUPAC Name |
5-methylsulfanylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIRCHWWQLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylthio)nicotinaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

